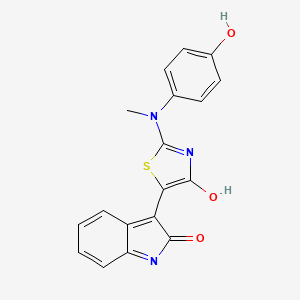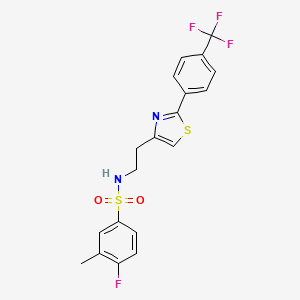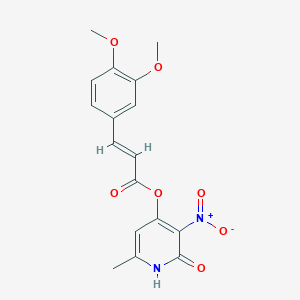![molecular formula C23H21ClN4O4S B2945556 Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 500118-30-9](/img/no-structure.png)
Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate” is a complex organic molecule. It contains a benzyl group, a purine ring (which is a type of heterocyclic aromatic compound), a chlorophenyl group, and a sulfanylacetate group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzyl group and the chlorophenyl group are both aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzyl and chlorophenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the aromatic rings and the sulfur atom might influence its solubility, boiling point, melting point, etc .Applications De Recherche Scientifique
Molecular Structure and Interaction Studies
Studies on the molecular structure of related compounds, such as sulphoxides and sulphilimines, show intramolecular sulfur(IV)-oxygen interactions. These interactions are significant for understanding the steric and conjugative effects within molecules, which can be critical in designing compounds with desired properties for scientific applications (Kucsman et al., 1984).
Synthesis and Pharmacological Evaluation
Research focused on the synthesis and evaluation of compounds with a 1,3,4-oxadiazole moiety, similar in complexity to the compound , has shown potential anti-bacterial properties and moderate enzyme inhibition capabilities. This suggests a possible area of application in developing new antibacterial agents and studying enzyme interactions (Siddiqui et al., 2014).
Novel Anti-Helicobacter pylori Agents
A study on novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold indicated potential applications as selective and potent activities against the gastric pathogen Helicobacter pylori, revealing the potential for therapeutic applications in treating bacterial infections (Carcanague et al., 2002).
High-Refractive Index Materials
Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines for applications requiring materials with high refractive index and small birefringence has shown promising results. Such materials can be significant for optical and electronic applications, indicating a possible application area for related compounds (Tapaswi et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate involves the protection of the purine ring, followed by the introduction of the chlorophenylmethyl group, and then the sulfanylacetate group. Finally, the benzyl group is introduced to complete the synthesis.", "Starting Materials": [ "2,6-dioxopurine", "2-chlorobenzyl chloride", "1,3-dimethylbarbituric acid", "thioacetic acid", "benzyl alcohol", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Protection of the purine ring with acetyl chloride in dichloromethane", "Introduction of the chlorophenylmethyl group by reacting 2-chlorobenzyl chloride with the protected purine ring in the presence of triethylamine and dimethylformamide", "Deprotection of the purine ring with sodium bicarbonate in water", "Introduction of the sulfanylacetate group by reacting thioacetic acid with 1,3-dimethylbarbituric acid in the presence of triethylamine and dimethylformamide, followed by reaction with the deprotected purine ring in the presence of sodium bicarbonate and dimethylformamide", "Introduction of the benzyl group by reacting benzyl alcohol with the sulfanylacetate-purine intermediate in the presence of sodium bicarbonate and diethyl ether", "Purification of the final product by recrystallization from a suitable solvent and drying over sodium sulfate" ] } | |
Numéro CAS |
500118-30-9 |
Formule moléculaire |
C23H21ClN4O4S |
Poids moléculaire |
484.96 |
Nom IUPAC |
benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C23H21ClN4O4S/c1-26-20-19(21(30)27(2)23(26)31)28(12-16-10-6-7-11-17(16)24)22(25-20)33-14-18(29)32-13-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
Clé InChI |
JYYSSJATBWSMIJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2945473.png)




![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)


![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)
![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)
![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)
![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)